molecular formula C24H27N3O3 B13340422 N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide

N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide

Cat. No.: B13340422
M. Wt: 405.5 g/mol
InChI Key: DXZYVORRTZPJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide is a complex organic compound featuring a fused imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide typically involves multiple steps. One common approach includes the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, followed by selective nitration to the 2-position . The reaction conditions often involve the use of sulfuric and nitric acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include sulfuric acid, nitric acid, and various reducing agents. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[[5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-propan-2-yloxyphenyl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C24H27N3O3/c1-16(2)30-22-10-9-17(21-15-27-11-5-8-23(27)26-21)12-19(22)14-25-24(28)18-6-4-7-20(13-18)29-3/h4,6-7,9-10,12-13,15-16H,5,8,11,14H2,1-3H3,(H,25,28)

InChI Key

DXZYVORRTZPJAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CN3CCCC3=N2)CNC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.